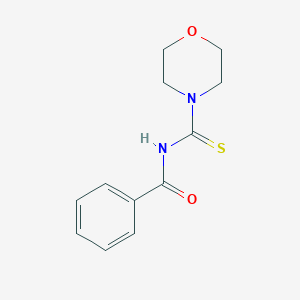

N-(morpholine-4-carbothioyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(morpholine-4-carbothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c15-11(10-4-2-1-3-5-10)13-12(17)14-6-8-16-9-7-14/h1-5H,6-9H2,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHBPERPNJLQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960795 | |

| Record name | N-(Morpholine-4-carbothioyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40398-30-9 | |

| Record name | N-(Morpholinothiocarbonyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40398-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC201499 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Morpholine-4-carbothioyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of N-(morpholine-4-carbothioyl)benzamide?

An In-depth Technical Guide to the Chemical Properties of N-(morpholine-4-carbothioyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(morpholine-4-carbothioyl)benzamide is a member of the acylthiourea class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its core chemical properties, synthesizing data from crystallographic, spectroscopic, and computational studies. We delve into its molecular structure, detailing the solid-state conformation and the critical role of intermolecular forces in its crystal packing. A robust, field-proven synthetic protocol is presented, followed by a summary of its key spectroscopic signatures for unambiguous characterization. Furthermore, this guide explores the molecule's chemical reactivity through the lens of Density Functional Theory (DFT), examining its frontier molecular orbitals and electrostatic potential to predict its behavior in chemical reactions. This document is intended to serve as an authoritative resource for researchers leveraging this molecule in drug design, coordination chemistry, and the development of novel organic materials.

Molecular Structure and Physicochemical Properties

The foundational chemical properties of a molecule are dictated by its structure. N-(morpholine-4-carbothioyl)benzamide (C₁₂H₁₄N₂O₂S) is a multifaceted molecule featuring a benzamide group linked to a morpholine ring via a thiourea bridge. This unique combination of functional groups imparts a specific set of physicochemical characteristics.

Chemical Identity

A summary of the key identifiers and computed properties for N-(morpholine-4-carbothioyl)benzamide is provided below.

| Property | Value | Source |

| CAS Number | 40398-30-9 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₂S | [1] |

| Molecular Weight | 250.32 g/mol | [1] |

| IUPAC Name | N-(morpholine-4-carbothioyl)benzamide | [1] |

| Topological Polar Surface Area | 73.7 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Predicted pKa | 10.54 ± 0.70 | [1] |

Solid-State Conformation and Crystallography

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive insight into the molecule's three-dimensional structure in the solid state. Studies on a polymorph of N-(morpholine-4-carbothioyl)benzamide reveal a monoclinic crystal system with the space group P 21.[2]

Key conformational features include:

-

Morpholine Ring: Adopts a stable chair conformation, which is typical for this heterocyclic system.[2]

-

Benzene Ring: The phenyl group of the benzamide moiety is, as expected, planar.[2]

-

Relative Orientation: The arrangement of the benzoyl and morpholinyl groups around the central thiourea backbone is critical for defining intermolecular packing.

Intermolecular Interactions: The Key to Crystal Packing

The stability of the crystal lattice is not governed by covalent bonds alone, but by a network of weaker intermolecular forces. Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying these interactions. For N-(morpholine-4-carbothioyl)benzamide, HS analysis shows that the crystal packing is dominated by hydrogen bonds and van der Waals interactions.[2]

The primary interactions contributing to the three-dimensional architecture are:

-

H···H Contacts: Representing the largest contribution (approx. 46.7%).[2]

-

H···S/S···H Contacts: Significant interactions (approx. 21.1%) involving the sulfur atom of the thiourea group.[2]

-

H···C/C···H Contacts: Contributing around 16.5% to the overall packing.[2]

-

N—H···O, C—H···O, and C—H···S Hydrogen Bonds: These directional interactions link molecules into a robust 3D network, playing a crucial role in the stability of the crystal structure.[2]

Caption: Dominant intermolecular forces governing crystal packing.

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of N-(morpholine-4-carbothioyl)benzamide are paramount for any research application. The causality behind the chosen synthetic route is its efficiency and high yield, starting from readily available commercial precursors.

Synthetic Pathway

The most common and efficient synthesis is a one-pot, two-step reaction.[3][4] First, an acyl isothiocyanate is generated in situ from the corresponding acyl chloride. This highly reactive intermediate is then immediately trapped by a primary or secondary amine (in this case, morpholine) to yield the final product. The choice to generate the isothiocyanate in situ is critical as these intermediates can be unstable to isolation.

Caption: One-pot synthesis of the title compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system, concluding with purification and characterization steps to ensure the final product's identity and purity.

-

Preparation of Benzoyl Isothiocyanate: To a solution of benzoyl chloride (10 mmol, 1.41 g) in dry acetone (30 mL), add a solution of potassium thiocyanate (10 mmol, 0.97 g) in dry acetone (20 mL) dropwise with stirring.[3]

-

Reaction Monitoring: Stir the resulting mixture at room temperature for 30-60 minutes. The formation of a white precipitate (KCl) indicates the successful formation of the benzoyl isothiocyanate intermediate.

-

Nucleophilic Addition: To the above mixture, add a solution of morpholine (10 mmol, 0.87 g) in dry acetone (10 mL) dropwise. The causality for the slow addition is to control any potential exotherm and ensure a homogenous reaction.

-

Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing an ice-water mixture (200 mL). A solid precipitate of the product will form.

-

Purification: Filter the crude solid using a Buchner funnel, wash thoroughly with distilled water to remove any remaining inorganic salts, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure, colorless crystals.

-

Validation: Confirm the structure and purity of the final product using melting point determination, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, confirming the presence of key functional groups and the overall structural integrity.

| Spectroscopic Technique | Key Characteristic Peaks/Signals | Interpretation |

| FTIR (cm⁻¹) | ~3150-3300 (N-H stretch)~1650-1680 (C=O stretch, amide I)~1250-1350 (C=S stretch) | Confirms the presence of the thiourea N-H, the benzamide carbonyl, and the thiocarbonyl groups. The N-H stretch is often broad due to hydrogen bonding. |

| ¹H NMR (ppm) | ~8.5-9.5 (s, 1H, NH -C=S)~7.4-8.0 (m, 5H, Ar-H )~3.6-3.9 (m, 8H, morpholine CH₂ ) | Shows the characteristic downfield shift of the amide proton, the aromatic protons of the benzene ring, and the protons of the morpholine ring. |

| ¹³C NMR (ppm) | ~175-185 (C =S)~165-170 (C =O)~127-135 (Aromatic C )~45-50 & ~66-68 (Morpholine C ) | Confirms the presence of the thiocarbonyl and carbonyl carbons, as well as the distinct carbons of the aromatic and morpholine rings. |

Note: Exact peak positions can vary based on solvent and instrumentation. Data is synthesized from typical values for acylthioureas and related structures.[5][6]

Chemical Reactivity and Theoretical Insights

Understanding the electronic structure of N-(morpholine-4-carbothioyl)benzamide is key to predicting its reactivity. Computational chemistry, specifically Density Functional Theory (DFT), provides powerful insights that complement experimental observations.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

DFT calculations show that the HOMO and LUMO are spread across the molecule, indicating potential for both nucleophilic and electrophilic behavior.[5] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability. A large gap, as predicted for this molecule, suggests high kinetic stability and low chemical reactivity, classifying it as a "hard" molecule.[2] This inherent stability is a desirable property in drug development, as it can reduce off-target reactivity.

Molecular Electrostatic Potential (MEP)

The MEP surface is a visual map of the charge distribution on a molecule. It is an invaluable tool for predicting how the molecule will interact with other reagents.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are prime targets for electrophilic attack. For this molecule, these are located around the oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group.[5]

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The most positive potential is typically found around the acidic N-H proton.[5]

This analysis confirms that the molecule has distinct and predictable sites for engaging in hydrogen bonding, coordination with metals, and other chemical reactions.

Coordination Chemistry

The N,N-disubstituted N'-benzoylthiourea scaffold is well-established as an excellent ligand for a wide range of transition metals.[4] The soft sulfur atom and the hard oxygen atom can act as bidentate donors, forming stable chelate complexes with metals like Cu, Ni, Co, Pt, and Pd.[4] This chemical property opens avenues for its use in catalysis, sensor development, and the design of metallodrugs.

Potential Applications in Drug Discovery

While this guide focuses on chemical properties, it is important to contextualize the molecule's relevance. The broader class of N-acyl-morpholine-4-carbothioamides has demonstrated significant potential in drug discovery. Various derivatives have been reported to possess promising in vitro biological activities, including:

The specific chemical properties detailed in this guide—such as the molecule's structural rigidity, defined hydrogen bonding capabilities, and electronic stability—are foundational to these biological activities. They govern how the molecule interacts with biological targets like enzymes and receptors.

Conclusion

N-(morpholine-4-carbothioyl)benzamide is a structurally defined and chemically stable molecule with a rich set of properties relevant to both fundamental and applied chemistry. Its synthesis is straightforward and high-yielding. The solid-state structure is well-ordered, stabilized by a network of predictable hydrogen bonds and van der Waals interactions. Spectroscopic and computational data provide a clear picture of its electronic structure, identifying the carbonyl oxygen and thiocarbonyl sulfur as primary sites for electrophilic interaction and the N-H proton as the most acidic site. Its proven ability to act as a ligand for transition metals and its association with a biologically active class of compounds underscore its potential as a valuable building block for drug development professionals and materials scientists.

References

-

Aziz, H., et al. (2024). New polymorph of N-benzoyl-morpholine-4-carbothioamide with ten crystallographically independent molecules in the asymmetric unit: Crystal structure, Hirshfeld surface analysis and Density functional theory calculations. ResearchGate. Available at: [Link]

-

Aziz, H., et al. (2024). N-Benzoyl-morpholine-4-carbothioamides: Crystal structures, Hirshfeld surface analysis, and Density functional theory calculations. ResearchGate. Available at: [Link]

-

Aziz, H., et al. (2025). New polymorph of N-benzoyl-morpholine-4-carbothioamide with ten crystallographically independent molecules in the asymmetric unit: Crystal structure, Hirshfeld surface analysis and Density functional theory calculations. University of Otago. Available at: [Link]

-

(No Author Listed). Physicochemical descriptors of the N-acyl-morpholine-4-carbothioamide (5a-5j) derivatives. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15114, N-Benzoylmorpholine. PubChem. Available at: [Link]

-

Al-abbasi, A. A., et al. (2010). N-[(Piperidin-1-yl)carbothioyl]benzamide. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide. PubChem. Available at: [Link]

-

SpectraBase. (n.d.). N-(Morpholin-4-carbothioyl)acetamide. SpectraBase. Available at: [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 694405, N-(morpholine-4-carbothioyl)-3-nitrobenzamide. PubChem. Available at: [Link]

-

Yegemberdiyeva, S., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. National Center for Biotechnology Information. Available at: [Link]

-

Al-abbasi, A. A., et al. (2010). N-[(Piperidin-1-yl)carbothioyl]benzamide. National Center for Biotechnology Information. Available at: [Link]

-

Al-Amiery, A. A., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Available at: [Link]

-

Khan, I., et al. (2012). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Research Portal [ourarchive.otago.ac.nz]

- 3. researchgate.net [researchgate.net]

- 4. N-[(Piperidin-1-yl)carbothioyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(morpholine-4-carbothioyl)-3-nitrobenzamide | C12H13N3O4S | CID 694405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of N-(morpholine-4-carbothioyl)benzamide.

An In-Depth Technical Guide to the Synthesis and Characterization of N-(morpholine-4-carbothioyl)benzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(morpholine-4-carbothioyl)benzamide, a molecule of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed, field-proven protocol for its preparation and a thorough understanding of its structural and spectroscopic properties. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide is grounded in authoritative references to ensure technical accuracy and reproducibility.

Introduction: The Significance of N-(morpholine-4-carbothioyl)benzamide

N-(morpholine-4-carbothioyl)benzamide belongs to the class of N-acylthiourea derivatives. This structural motif is a cornerstone in the development of novel therapeutic agents and functional materials. The inherent chemical functionalities—a reactive thiourea moiety, an amide linkage, a flexible morpholine ring, and an aromatic benzoyl group—confer a unique combination of properties.

The thiourea scaffold is known for its wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The presence of both sulfur and nitrogen atoms allows for effective chelation with metal ions, making these compounds valuable ligands in coordination chemistry.[4] The morpholine ring, a common feature in many approved drugs, often improves pharmacokinetic properties such as solubility and metabolic stability.[5] The benzoyl group provides a site for further functionalization and contributes to the molecule's overall electronic and steric profile.

A thorough understanding of the synthesis and detailed characterization of the title compound is paramount for its exploration in drug discovery and materials science. This guide aims to provide a robust framework for its preparation and analysis.

Synthesis of N-(morpholine-4-carbothioyl)benzamide

The synthesis of N-(morpholine-4-carbothioyl)benzamide is typically achieved through a two-step, one-pot reaction. This approach is efficient and avoids the isolation of the intermediate benzoyl isothiocyanate, which can be moisture-sensitive.

Reaction Principle and Causality

The synthesis proceeds via the in-situ generation of benzoyl isothiocyanate from benzoyl chloride and a thiocyanate salt, followed by a nucleophilic addition of morpholine.

-

Step 1: Formation of Benzoyl Isothiocyanate: Benzoyl chloride, an acyl halide, reacts with a thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate) in an anhydrous solvent like acetone. The thiocyanate ion acts as a nucleophile, displacing the chloride ion from the benzoyl chloride to form the highly reactive benzoyl isothiocyanate intermediate.[6] The choice of an anhydrous solvent is critical to prevent the hydrolysis of benzoyl chloride and the intermediate isothiocyanate.

-

Step 2: Nucleophilic Addition of Morpholine: The secondary amine of the morpholine ring acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group. This addition reaction leads to the formation of the N-(morpholine-4-carbothioyl)benzamide product.[4] The reaction is typically carried out at room temperature to control the reaction rate and minimize side reactions.

Experimental Workflow Diagram

Caption: A schematic representation of the synthesis workflow for N-(morpholine-4-carbothioyl)benzamide.

Detailed Step-by-Step Protocol

-

Preparation of Benzoyl Isothiocyanate Solution: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride guard tube, dissolve potassium thiocyanate (10 mmol, 0.97 g) in 50 mL of anhydrous acetone. To this stirring suspension, add benzoyl chloride (10 mmol, 1.16 mL) dropwise over 10 minutes at room temperature. Stir the mixture for 30-60 minutes at room temperature. The formation of a white precipitate of potassium chloride indicates the in-situ generation of benzoyl isothiocyanate.

-

Reaction with Morpholine: To the freshly prepared benzoyl isothiocyanate solution, add morpholine (10 mmol, 0.87 mL) dropwise with continuous stirring. A slight exotherm may be observed.

-

Reaction Completion and Product Isolation: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold water with gentle stirring.

-

Filtration and Washing: A solid precipitate of N-(morpholine-4-carbothioyl)benzamide will form. Collect the solid by vacuum filtration and wash it thoroughly with several portions of distilled water to remove any unreacted starting materials and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield colorless or pale yellow crystals.

-

Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized N-(morpholine-4-carbothioyl)benzamide.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂S[7] |

| Molecular Weight | 250.32 g/mol [7] |

| Appearance | Colorless to pale yellow crystalline solid |

| Melting Point | Typically in the range of 140-150 °C (literature dependent) |

| Solubility | Soluble in acetone, DMSO, DMF; sparingly soluble in ethanol; insoluble in water |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The key vibrational frequencies are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3200-3400 | N-H stretching | The N-H bond of the thiourea moiety gives a characteristic stretching vibration in this region. |

| ~1650-1680 | C=O stretching (Amide I) | The carbonyl group of the benzamide shows a strong absorption band. |

| ~1500-1550 | N-H bending (Amide II) & C-N stretching | A combination of N-H bending and C-N stretching vibrations. |

| ~1250-1350 | C=S stretching | The thiocarbonyl group (C=S) exhibits a stretching vibration in this range. |

| ~1110-1120 | C-O-C stretching | The ether linkage in the morpholine ring shows a characteristic stretching vibration.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of the hydrogen and carbon atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0-12.0 | Singlet | 1H | N-H | The acidic proton of the thiourea N-H group is typically deshielded and appears downfield. |

| ~7.4-8.0 | Multiplet | 5H | Aromatic C-H | Protons of the benzoyl group. |

| ~3.6-3.8 | Triplet | 4H | O-(CH₂)₂ | Protons of the morpholine ring adjacent to the oxygen atom.[9][10] |

| ~3.4-3.6 | Triplet | 4H | N-(CH₂)₂ | Protons of the morpholine ring adjacent to the nitrogen atom.[10][11] |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-185 | C=S | The thiocarbonyl carbon is significantly deshielded and appears at a low field. |

| ~165-170 | C=O | The carbonyl carbon of the amide group. |

| ~127-135 | Aromatic Carbons | Carbons of the benzoyl ring. |

| ~66-68 | O-CH₂ | Carbons of the morpholine ring adjacent to the oxygen atom.[11] |

| ~45-50 | N-CH₂ | Carbons of the morpholine ring adjacent to the nitrogen atom. |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-(morpholine-4-carbothioyl)benzamide (C₁₂H₁₄N₂O₂S), the expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 250.08 or 251.09, respectively.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. Studies have shown that N-(morpholine-4-carbothioyl)benzamide crystallizes in the monoclinic system.[12] The morpholine ring typically adopts a chair conformation.[12][13] The crystal structure is stabilized by intermolecular hydrogen bonds, such as N-H···O and C-H···S interactions, which link the molecules into a three-dimensional network.[12]

Potential Applications and Future Directions

N-(morpholine-4-carbothioyl)benzamide and its derivatives have shown promise in several areas of research:

-

Medicinal Chemistry: These compounds have been investigated for their potential as antibacterial, antifungal, and antioxidant agents.[14][15][16] The thiourea moiety is a key pharmacophore that can be further modified to enhance biological activity and selectivity.

-

Coordination Chemistry: The presence of multiple donor atoms (N, O, S) makes this molecule an excellent ligand for the synthesis of novel metal complexes with potential catalytic or biological applications.

-

Materials Science: The ability of thiourea derivatives to form organized structures through hydrogen bonding makes them interesting candidates for the development of supramolecular assemblies and functional organic materials.

Future research could focus on the synthesis of a library of N-(morpholine-4-carbothioyl)benzamide derivatives with substitutions on the benzoyl ring to establish structure-activity relationships. Further investigation into their mechanism of action as antimicrobial agents and their potential as enzyme inhibitors is also warranted.[3]

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of N-(morpholine-4-carbothioyl)benzamide. The detailed protocols and explanations of the underlying scientific principles are intended to empower researchers to confidently prepare and analyze this versatile compound. The robust characterization data presented serves as a benchmark for ensuring the quality and purity of the synthesized material. The potential applications highlighted underscore the importance of N-acylthiourea derivatives as a promising scaffold for future research in drug discovery and materials science.

References

-

Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. (URL: [Link])

-

N-Benzoyl-morpholine-4-carbothioamides: Crystal structures, Hirshfeld surface analysis, and Density functional theory calculations. (URL: [Link])

-

New polymorph of N-benzoyl-morpholine-4-carbothioamide with ten crystallographically independent molecules in the asymmetric unit: Crystal structure, Hirshfeld surface analysis and Density functional theory calculations. (URL: [Link])

-

N-[(Piperidin-1-yl)carbothioyl]benzamide. (URL: [Link])

-

Synthesis and Characterization of Some New Morpholine Derivatives. (URL: [Link])

-

New polymorph of N-benzoyl-morpholine-4-carbothioamide with ten crystallographically independent molecules in the asymmetric unit: Crystal structure, Hirshfeld surface analysis and Density functional theory calculations. (URL: [Link])

-

N-Benzoylmorpholine. (URL: [Link])

-

Graph of IR spectra of morpholine-N-carbothiohydrazide of 2-acetylbenzimidazole (H2bmctz). (URL: [Link])

-

Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. (URL: [Link])

-

N-(Morpholin-4-carbothioyl)acetamide - Optional[Vapor Phase IR] - Spectrum. (URL: [Link])

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (URL: [Link])

-

Condition screening for the reaction of benzyl thiol and morpholine catalyzed by Europhtal catalyst. (URL: [Link])

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. (URL: [Link])

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted). (URL: [Link])

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (URL: [Link])

-

Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. (URL: [Link])

-

Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (URL: [Link])

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: [Link])

-

Recognizing the NMR pattern for morpholine. (URL: [Link])

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (URL: [Link])

-

Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. (URL: [Link])

-

The Indispensable Role of Thiourea in Pharmaceutical Synthesis. (URL: [Link])

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (URL: [Link])

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (URL: [Link])

-

The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. (URL: [Link])

-

BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. guidechem.com [guidechem.com]

- 8. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Research Portal [ourarchive.otago.ac.nz]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Morpholine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile, metabolic stability, and the ability to form crucial hydrogen bonds, have made it a cornerstone in the design of a diverse array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the significant biological activities exhibited by morpholine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into the anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) activities of these versatile compounds, providing a valuable resource for researchers and professionals engaged in the pursuit of novel therapeutics.

The Physicochemical Advantage of the Morpholine Moiety

The prevalence of the morpholine ring in numerous clinically approved and experimental drugs is not coincidental. Its inherent structural and electronic features offer several advantages in drug design:

-

Enhanced Aqueous Solubility and Permeability: The presence of the oxygen and nitrogen atoms allows for hydrogen bonding with water, improving the solubility of otherwise lipophilic molecules. This balanced hydro- and lipophilicity is crucial for favorable pharmacokinetics, including absorption and distribution.[2]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an extended half-life and improved bioavailability of the parent drug.[2]

-

Structural Rigidity and Conformational Control: The chair-like conformation of the morpholine ring can act as a rigid scaffold, holding appended pharmacophoric groups in a specific orientation for optimal interaction with biological targets.[3]

-

pKa Modulation: The nitrogen atom in the morpholine ring has a pKa that is often in a physiologically relevant range, allowing for modulation of the overall basicity of a molecule. This can influence its interaction with target proteins and its ability to cross biological membranes.[3]

These properties collectively make the morpholine moiety a valuable tool for medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents, with many compounds exhibiting potent cytotoxicity against a wide range of cancer cell lines.[4][5] A primary mechanism of action for many of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The morpholine ring is a key pharmacophoric element in many PI3K and mTOR inhibitors.[4] The oxygen atom of the morpholine can form a critical hydrogen bond with the hinge region of the kinase domain, a common feature observed in the binding of numerous inhibitors to these enzymes.[4] By blocking the activity of PI3K and/or mTOR, these compounds can induce apoptosis and inhibit tumor growth.

Figure 1: Morpholine derivatives inhibiting the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of potent morpholine-based anticancer agents:

-

Substitution on the Morpholine Ring: Introduction of alkyl groups at the 3-position of the morpholine ring has been shown to increase anticancer activity and binding affinity for mTOR.[4] Bridged morpholines, such as those with a 3,5-ethylene bridge, can enhance potency and selectivity.[2]

-

Aromatic Substituents: The presence of halogen-substituted aromatic rings attached to the morpholine moiety often leads to increased inhibitory activity against cancer cell lines like HepG2.[4]

-

Linker and Core Structure: The nature of the linker connecting the morpholine ring to other heterocyclic systems, as well as the core scaffold itself (e.g., quinazoline, pyrimidine), significantly influences the anticancer potency.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected morpholine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [5] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [5] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [5] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [5] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [5] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5] | |

| Compound 3d | HepG2 (Liver) | 8.50 | [2] |

| Compound 3e | HepG2 (Liver) | 12.76 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Morpholine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[7] Their mechanisms of action are varied and can include the inhibition of essential cellular processes in microorganisms.

Mechanism of Action

-

Inhibition of Protein Synthesis: Some morpholine derivatives, particularly those related to the oxazolidinone class of antibiotics (e.g., linezolid), act by inhibiting the initiation of bacterial protein synthesis.[7] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex.

-

Inhibition of Ergosterol Biosynthesis: In fungi, certain morpholine-containing compounds inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane. This disruption of membrane integrity leads to fungal cell death.

-

DNA Gyrase Inhibition: Some novel morpholine hybrids have been designed as potential DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication.[8]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 12 | Mycobacterium smegmatis | 15.6 | [7] |

| Compound 12 | Candida albicans | >1000 | [7] |

| Compound 12 | Saccharomyces cerevisiae | >1000 | [7] |

| 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine | Staphylococcus aureus | 25 | [6] |

| Escherichia coli | 29 | [6] | |

| Candida albicans | 20 | [6] | |

| Aspergillus niger | 40 | [6] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.

Materials:

-

Petri plates with sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Bacterial or fungal cultures

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Morpholine derivatives (dissolved in a suitable solvent)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

-

Well Creation: Use a sterile cork borer to punch wells of uniform diameter in the agar.

-

Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the morpholine derivative solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Figure 2: Agar well diffusion assay workflow.

Anti-Inflammatory Activity: Modulating Inflammatory Mediators

Morpholine derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action

-

Inhibition of iNOS and COX-2: Several morpholine-pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

-

5-LOX Inhibition: Some morpholine-containing compounds have been designed as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[9]

Quantitative Data on Anti-Inflammatory Activity

A study on morpholine-capped β-lactam derivatives demonstrated significant anti-inflammatory activity by inhibiting iNOS. The activity was expressed as an anti-inflammatory ratio, with higher values indicating greater potency.[10]

| Compound ID | Anti-inflammatory Ratio | IC₅₀ against HepG2 (mM) | Reference |

| 3h | 62 | 0.51 ± 0.01 | [10][11] |

| 5c | 72 | 0.12 ± 0.00 | [10][11] |

| 6f | 99 | 0.60 ± 0.04 | [10][11] |

| Dexamethasone (Reference) | 32 | - | [10][11] |

Antiviral Activity: Targeting Viral Replication

The morpholine scaffold is present in several compounds with promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza virus.

HIV Protease Inhibition

Novel morpholine derivatives have been designed as HIV-1 protease inhibitors. The flexible morpholine ring can adapt to the active site of the protease, even in the presence of drug-resistant mutations. These compounds have shown potent inhibitory activity against both wild-type and darunavir-resistant HIV-1 variants.[11]

Inhibition of Influenza Virus

While specific examples of morpholine derivatives targeting influenza are less common in the literature, the general principles of antiviral drug design can be applied. Potential targets for morpholine-based inhibitors include viral neuraminidase and hemagglutinin.

Central Nervous System (CNS) Activity: A Ray of Hope for Neurodegenerative Diseases

The ability of the morpholine ring to improve blood-brain barrier (BBB) permeability makes it an attractive scaffold for the development of CNS-active drugs.[3][12] Morpholine derivatives are being explored for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Alzheimer's Disease: Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels contributes to cognitive deficits. Acetylcholinesterase (AChE) inhibitors are a mainstay of symptomatic treatment. Several novel morpholine-bearing quinoline derivatives have been synthesized and shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]

| Compound ID | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 | [1] |

| Galantamine (Reference) | >50 | >50 | [1] |

Parkinson's Disease: Neuroprotection

In models of Parkinson's disease, some morpholine-containing compounds have demonstrated neuroprotective effects by targeting various pathways involved in the disease's pathogenesis, such as oxidative stress and inflammation.[2][13]

Conclusion and Future Perspectives

The morpholine scaffold has unequivocally established its significance in medicinal chemistry, contributing to the development of a wide array of biologically active compounds. Its favorable physicochemical properties and synthetic accessibility make it a versatile building block for the design of novel therapeutics. The diverse range of activities, from anticancer and antimicrobial to anti-inflammatory and CNS-active, underscores the vast potential of morpholine derivatives.

Future research in this area will likely focus on:

-

Multi-target Drug Design: Developing single molecules that can modulate multiple targets simultaneously to address complex diseases like cancer and neurodegenerative disorders.

-

Targeted Drug Delivery: Incorporating morpholine derivatives into targeted delivery systems to enhance their efficacy and reduce off-target effects.

-

Combating Drug Resistance: Designing novel morpholine-based compounds that can overcome existing drug resistance mechanisms in cancer and infectious diseases.

The continued exploration of the chemical space around the morpholine nucleus, guided by a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative and effective medicines.

References

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2014). Medicinal Chemistry Research, 23(1), 434-445. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(3), 378-390. [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 40-51. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

-

Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. (2020). Bioorganic Chemistry, 102, 104091. [Link]

-

Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. (2020). ACS Medicinal Chemistry Letters, 11(6), 1196-1204. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). ResearchGate. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

-

New inhibitors of 5-lipoxygenase catalytic activity based on 2-(3-methylphenyl)propanoic acid and 4-substituted morpholine derivatives. (2007). Bioorganicheskaia khimiia, 33(5), 543-550. [Link]

-

Discovery of Novel Natural Inhibitors of H5N1 Neuraminidase Using Integrated Molecular Modeling and ADMET Prediction. (2023). International Journal of Molecular Sciences, 24(12), 10008. [Link]

-

Antimicrobial activity of morpholine derivatives 3-6. (2017). ResearchGate. [Link]

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Medicinal Chemistry, 13(3), 256-275. [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2018). Molecules, 23(12), 3283. [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). RSC Advances, 12(20), 12644-12656. [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). International Journal of Molecular Sciences, 23(19), 11231. [Link]

-

Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. (2022). ResearchGate. [Link]

-

Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. (2022). ResearchGate. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

-

The Promise of Neuroprotective Agents in Parkinson's Disease. (2018). Frontiers in Neurology, 9, 1109. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New inhibitors of 5-lipoxygenase catalytic activity based on 2-(3-methylphenyl)propanoic acid and 4-substituted morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | The Promise of Neuroprotective Agents in Parkinson’s Disease [frontiersin.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of N-benzoyl-morpholine-4-carbothioamides

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "structure dictates function" has never been more resonant. For researchers and scientists dedicated to the synthesis and application of novel therapeutic agents, a profound understanding of a molecule's three-dimensional architecture is not merely academic—it is a cornerstone of rational drug design. The N-benzoyl-morpholine-4-carbothioamide scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. The efficacy and behavior of these compounds are intrinsically linked to their solid-state properties, which are governed by the intricacies of their crystal packing and intermolecular interactions.

This technical guide provides a comprehensive exploration of the methodologies and analytical frameworks employed in the crystal structure analysis of N-benzoyl-morpholine-4-carbothioamides. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis, crystallization, and structural elucidation of this important class of molecules. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to not only interpret crystallographic data but to strategically leverage it in the pursuit of more effective and targeted therapeutics.

The Molecule of Interest: N-benzoyl-morpholine-4-carbothioamides

The N-benzoyl-morpholine-4-carbothioamide framework incorporates several key functional groups that dictate its chemical behavior and potential for biological activity. The morpholine ring, a saturated heterocycle, is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2][3] The benzoyl group provides a rigid aromatic component, while the carbothioamide linkage introduces a thioamide moiety that is a key player in forming strong intermolecular interactions, particularly hydrogen bonds.[4][5]

The interplay of these components gives rise to a molecule with a specific conformational landscape and a propensity for forming well-defined crystal lattices. Understanding the precise arrangement of these molecules in the solid state is paramount, as it directly influences critical pharmaceutical properties such as solubility, dissolution rate, and bioavailability.[6][7]

From Synthesis to Single Crystal: An Experimental Blueprint

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical for the success of the entire analytical cascade.

Rational Synthesis

The synthesis of N-benzoyl-morpholine-4-carbothioamides is typically achieved through a straightforward and high-yielding pathway. A common and effective method involves the reaction of a substituted benzoyl chloride with a thiocyanate salt to form an in-situ generated benzoyl isothiocyanate. This reactive intermediate is then treated with morpholine, which acts as a nucleophile, to yield the desired N-benzoyl-morpholine-4-carbothioamide.

This synthetic approach is favored for its efficiency and the relative ease of purification of the final product. The purity of the synthesized compound is a critical prerequisite for successful crystallization.

The Art and Science of Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step in the process of structure determination.[8] A suitable crystal should have dimensions of approximately 0.1-0.5 mm in all directions and be free of significant defects.[8] The slow evaporation technique is a widely used and often successful method for obtaining high-quality crystals of organic molecules like N-benzoyl-morpholine-4-carbothioamides.[8]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal. For N-benzoyl-morpholine-4-carbothioamides, solvents such as ethanol, methanol, or mixtures containing dichloromethane have proven effective.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to aid dissolution, but the solution should be allowed to cool to room temperature before proceeding.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a single large one.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or is loosely fitted. This allows for the slow evaporation of the solvent over a period of several days to weeks. The vial should be left in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested from the mother liquor using a spatula or a loop and immediately coated in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation.

The rationale behind this meticulous process is to allow the molecules to self-assemble into a highly ordered, repeating lattice structure. Rapid evaporation leads to a chaotic precipitation of the solid, resulting in an amorphous powder or microcrystalline material unsuitable for single-crystal X-ray diffraction.

The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10][11] The fundamental principle lies in the interaction of a monochromatic X-ray beam with the electrons of the atoms in the crystal lattice. The ordered arrangement of atoms causes the X-rays to be diffracted in a specific pattern of spots, the geometry and intensity of which contain the information about the crystal structure.[9]

Data Collection

The harvested crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9] The crystal is then rotated while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.[9] Modern diffractometers equipped with CCD or CMOS detectors can collect a full sphere of data in a matter of hours.[9]

Data Processing and Structure Solution

The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply various corrections (e.g., for absorption).[12] This results in a file containing a list of Miller indices (hkl) and their corresponding intensities.[9]

The "phase problem" is then solved using direct methods or Patterson methods, often with software like SHELXT, to generate an initial electron density map.[13] This map reveals the positions of the heavier atoms in the structure.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares minimization process, typically with software like SHELXL.[13] In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are usually placed at calculated positions and refined using a riding model.

The quality of the final refined structure is assessed by several factors, including the R-factor (residual factor), which should be as low as possible (typically < 5% for good quality structures), and the goodness-of-fit (Goof).

Deciphering the Crystal Packing: Intermolecular Interactions

The refined crystal structure provides a wealth of information about how the N-benzoyl-morpholine-4-carbothioamide molecules are arranged in the solid state. This arrangement is not random; it is dictated by a network of non-covalent interactions that stabilize the crystal lattice.

Hydrogen Bonding

In the crystal structures of N-benzoyl-morpholine-4-carbothioamides, hydrogen bonding plays a pivotal role in the molecular packing. The thioamide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen and the sulfur atom of the thioamide group can act as hydrogen bond acceptors. These interactions often lead to the formation of well-defined supramolecular motifs, such as chains or dimers. For instance, intermolecular N—H⋯O and C—H⋯S hydrogen bonds are commonly observed, linking the molecules into extended networks.[9]

Hirshfeld Surface Analysis: A Visual Approach to Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[4][14][15][16] The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron density of a pro-molecule is greater than that of all other molecules.[4]

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be visualized. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds.[4][14]

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts.[14][16] These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface.[15] The percentage contribution of different types of contacts (e.g., H···H, O···H, S···H) to the overall crystal packing can be determined from these plots, offering a detailed understanding of the forces governing the crystal structure.[16] For N-benzoyl-morpholine-4-carbothioamides, Hirshfeld analysis often reveals that H···H, H···S/S···H, and H···O/O···H contacts are the most significant contributors to the crystal packing.[12]

Theoretical Corroboration: The Role of Density Functional Theory (DFT)

While single-crystal X-ray diffraction provides an experimental snapshot of the molecular structure in the solid state, computational methods like Density Functional Theory (DFT) offer a powerful means of theoretical validation and further insight.[5][17][18][19]

DFT calculations can be used to optimize the geometry of an isolated molecule in the gas phase.[5] By comparing the theoretically optimized structure with the experimentally determined crystal structure, one can assess the influence of the crystal packing forces on the molecular conformation. A good agreement between the DFT-computed geometry and the crystal data lends confidence to the experimental structure determination.[20]

Furthermore, DFT can be employed to calculate various electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can provide insights into the molecule's reactivity and potential biological activity.[5]

Crystallographic Data Summary

The following table summarizes typical crystallographic data for N-benzoyl-morpholine-4-carbothioamide derivatives found in the literature. It is important to note that polymorphism (the ability of a compound to crystallize in more than one crystal structure) can occur, leading to different unit cell parameters and space groups for the same compound.[12][14]

| Parameter | Typical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P21/c or P21 | Defines the symmetry elements within the unit cell. |

| a (Å) | 10 - 25 | Length of the 'a' axis of the unit cell. |

| b (Å) | 5 - 15 | Length of the 'b' axis of the unit cell. |

| c (Å) | 10 - 25 | Length of the 'c' axis of the unit cell. |

| β (°) | 90 - 115 | Angle of the 'β' axis of the unit cell. |

| Volume (ų) | 1000 - 6100 | Volume of the unit cell. |

| Z | 4 or 20 | Number of molecules in the unit cell. |

Note: The values presented are illustrative and can vary significantly depending on the specific substituents on the benzoyl ring and the presence of polymorphs.[9][12][21]

Conclusion: From Atomic Coordinates to Drug Candidate

The crystal structure analysis of N-benzoyl-morpholine-4-carbothioamides is a multi-faceted process that integrates synthesis, crystallization, experimental diffraction techniques, and computational analysis. Each step is a self-validating system, where the success and quality of the preceding step directly impact the outcome of the next.

A detailed understanding of the solid-state architecture of these molecules is not an end in itself. This knowledge provides a critical foundation for structure-activity relationship (SAR) studies, enabling medicinal chemists to rationally design new derivatives with improved potency, selectivity, and pharmacokinetic profiles.[1][22] By elucidating the key intermolecular interactions that govern the crystal packing, we gain invaluable insights into how these molecules might interact with their biological targets. In the highly competitive and scientifically rigorous field of drug development, the ability to harness the power of crystallography is an indispensable asset.

References

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

- Aziz, H., Saeed, A., Simpson, J., Hökelek, T., Jabeen, E., & Khan, S. W. (2024). New polymorph of N-benzoyl-morpholine-4-carbothioamide with ten crystallographically independent molecules in the asymmetric unit: Crystal structure, Hirshfeld surface analysis and Density functional theory calculations. Journal of Molecular Structure, 1301, 137330.

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

- Aziz, H., Saeed, A., Simpson, J., Hökelek, T., Jabeen, E., & Khan, S. W. (2024). N-Benzoyl-morpholine-4-carbothioamides: Crystal structures, Hirshfeld surface analysis, and Density functional theory calculations. Journal of Molecular Structure, 1298, 137954.

-

Methods and Tutorials – Single Crystal Diffraction. Oak Ridge National Laboratory. [Link]

-

Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]

- Soo, Y. H., Bettens, R. P. A., Dakternieks, D., Duthie, A., & Tiekink, E. R. T. (2005). Prevalence of the thioamide {⋯H–N–C S}2 synthon—solid-state (X-ray crystallography), solution (NMR) and gas-phase (theoretical) structures of O-methyl-N-aryl-thiocarbamides. CrystEngComm, 7, 682-689.

-

Density Functional Theory Analysis of Luteolin Molecular Structure and Spectrum. ACS Omega. [Link]

-

Introduction to density-functional theory. Laboratoire de Chimie Théorique. [Link]

-

Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. PubMed Central. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

The role of crystallography in drug design. PubMed Central. [Link]

-

Special Issue : Density Functional Theory (DFT) in Crystalline Material. MDPI. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

An Introduction to Density Functional Theory. Imperial College London. [Link]

-

First principle study and Hirshfeld surface analysis on the effect of type, number, and position of small molecules on the structural stability and optical property of a powerful energetic crystal 6-nitro-7-azido-pyrazol[3,4-d][9][12][14]triazine-2-oxide. RSC Publishing. [Link]

-

Pharmaceutical Crystallization in drug development. Syrris. [Link]

-

Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology. [Link]

-

A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

-

Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. ResearchGate. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

-

Hirshfeld surfaces and the corresponding 2D fingerprint plot of Crystal... ResearchGate. [Link]

-

Crystals and Crystallization in Drug Delivery Design. ACS Publications. [Link]

-

Validation of Density Functional Theory for Materials. NIST. [Link]

-

Introduction to Density-Functional Theory and ab-Initio Molecular Dynamics. ResearchGate. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

-

ISC 5935: Introduction to Density Functional Theory. Florida State University. [Link]

-

X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. [Link]

-

Structure based drug discovery facilitated by crystallography. Drug Target Review. [Link]

-

STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. YouTube. [Link]

-

Single Crystal Diffraction. ResearchGate. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. syrris.com [syrris.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zienjournals.com [zienjournals.com]

- 12. portlandpress.com [portlandpress.com]

- 13. neutrons.ornl.gov [neutrons.ornl.gov]

- 14. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 15. mdpi.com [mdpi.com]

- 16. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Density Functional Theory (DFT) in Crystalline Material | Crystals | MDPI [mdpi.com]

- 18. imperial.ac.uk [imperial.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of N-(morpholine-4-carbothioyl)benzamide

Introduction

N-(morpholine-4-carbothioyl)benzamide belongs to the N-acylthiourea class of compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and coordination properties.[1][2] The precise structural elucidation of these molecules is paramount for understanding their function and for quality control during development. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for confirming the molecular structure and purity of N-(morpholine-4-carbothioyl)benzamide.

This guide provides an in-depth analysis of the IR and NMR spectroscopic data for N-(morpholine-4-carbothioyl)benzamide. It is designed for researchers and drug development professionals, offering not just the data, but also the scientific rationale behind the spectral features, grounded in the principles of molecular structure and bonding. We will explore the synthesis, the interpretation of key spectral peaks, and provide standardized protocols for data acquisition, ensuring a self-validating and reproducible approach to characterization.

Molecular Structure and Synthesis

The structural integrity of N-(morpholine-4-carbothioyl)benzamide, with its combination of a benzoyl group, a thiourea linker, and a morpholine ring, gives rise to a unique spectroscopic fingerprint. The morpholine ring typically adopts a chair conformation, and the molecule is stabilized by intermolecular hydrogen bonds, primarily of the N—H···O type, which influences its crystal packing and spectral properties.[3]

Caption: Experimental workflow for the synthesis of the title compound.

Infrared (IR) Spectroscopic Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The spectrum of N-(morpholine-4-carbothioyl)benzamide is characterized by distinct absorption bands corresponding to its amide, thioamide, and morpholine moieties.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Commentary |

| Amide N-H | Stretching (ν) | 3250 - 3340 | A relatively broad peak due to intermolecular hydrogen bonding with the carbonyl oxygen. [4] |

| Aromatic C-H | Stretching (ν) | 3000 - 3100 | Sharp, medium-intensity peaks characteristic of the benzene ring. |

| Aliphatic C-H | Stretching (ν) | 2850 - 2980 | Signals from the CH₂ groups of the morpholine ring. |

| Amide C=O | Stretching (ν) | 1660 - 1685 | Strong, sharp absorption. Its position is influenced by conjugation with the benzene ring and the thiourea group. [4] |

| C=C | Stretching (ν) | 1450 - 1600 | Multiple bands corresponding to the aromatic ring skeletal vibrations. |

| Thiourea C-N | Stretching (ν) | 1500 - 1550 | Often referred to as the "thioamide II" band, it has significant C-N stretching and N-H bending character. [5] |

| Thiocarbonyl C=S | Stretching (ν) | 1200 - 1250 | A key "thioamide I" band, though often coupled with other vibrations. Its identification confirms the thiourea core. |

| C-O-C | Asymmetric Stretch (ν) | 1100 - 1120 | A strong, characteristic absorption from the ether linkage in the morpholine ring. |

Causality and Interpretation:

-

The N-H Stretch: The position and broadness of the N-H band around 3300 cm⁻¹ are direct evidence of hydrogen bonding. In a non-bonded state, this peak would appear sharper and at a higher frequency.

-

The Carbonyl (C=O) Stretch: The frequency of the C=O band (amide I band) is lower than that of a simple ketone due to resonance delocalization with the adjacent nitrogen atom. Its specific position within the 1660-1685 cm⁻¹ range is a reliable indicator of the N-acylthiourea structure. [4]* The Thiocarbonyl (C=S) and C-N Stretches: Unlike the C=O group, the C=S vibration is less "pure" and couples significantly with other vibrations, particularly the C-N stretch. Therefore, the bands in the 1550-1200 cm⁻¹ region must be analyzed collectively to confirm the thioamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For N-(morpholine-4-carbothioyl)benzamide, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity. The solvent of choice is typically DMSO-d₆, as the acidic N-H proton is readily observable.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Commentary |

| Amide N-H | ~11.5 - 12.0 | Broad Singlet | 1H | Significantly deshielded due to its acidic nature and involvement in hydrogen bonding. Disappears upon D₂O exchange. |